Conformational Planarity: Dihedral Angle Comparison with Structurally Related Pyridylthiophenes
Single-crystal X-ray diffraction analysis reveals that 4-(4-bromo-5-methylthiophen-2-yl)pyridine adopts a near-coplanar conformation with a thiophene-pyridine dihedral angle of 4.9(1)° [1]. In contrast, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide exhibits a markedly non-planar geometry with a dihedral angle of 77.79(8)° [2]. This represents a 72.89° difference in torsional angle between the two heteroaromatic ring systems.
| Evidence Dimension | Thiophene-pyridine dihedral angle |
|---|---|
| Target Compound Data | 4.9(1)° |
| Comparator Or Baseline | 77.79(8)° for N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
| Quantified Difference | 72.89° greater dihedral angle in comparator |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
Near-coplanar geometry enables extended π-conjugation and defined π–π stacking interactions essential for organic electronic materials and photoresponsive molecular switches, whereas non-planar analogs cannot support the same degree of electronic delocalization.
- [1] Xu, F., Chen, Z., Zhang, F., Wang, R.-J., & Zhao, F. (2005). 4-(4-Bromo-5-methylthiophen-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1672–o1673. View Source
- [2] Bolduc, A., Knipping, É., & Skene, W. G. (2012). 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3188. View Source
